An In-depth Technical Guide to the Mechanism of Action of Ret-IN-17 (GSK3179106)
An In-depth Technical Guide to the Mechanism of Action of Ret-IN-17 (GSK3179106)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ret-IN-17, also known as GSK3179106, is a potent and selective, orally active inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Developed as a first-in-class, gut-restricted RET kinase inhibitor, its primary therapeutic target is the modulation of neuronal function in the enteric nervous system (ENS) for the treatment of conditions such as Irritable Bowel Syndrome (IBS).[2][3] This document provides a comprehensive overview of the mechanism of action of Ret-IN-17, supported by available preclinical data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to the RET Receptor Tyrosine Kinase
The RET proto-oncogene encodes a transmembrane receptor tyrosine kinase that is essential for the normal development and function of the nervous and renal systems.[2][3] The RET signaling cascade is initiated by the binding of a ligand from the glial cell line-derived neurotrophic factor (GDNF) family to a GFRα co-receptor. This ligand-co-receptor complex then recruits and brings two RET monomers into close proximity, inducing their dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the intracellular kinase domain.
Phosphorylated RET serves as a docking site for various adaptor proteins and enzymes, leading to the activation of several downstream signaling pathways, including:
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RAS/MEK/ERK (MAPK) pathway: Primarily involved in cell proliferation, differentiation, and survival.
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PI3K/AKT pathway: A critical regulator of cell survival, growth, and metabolism.
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Phospholipase C-γ (PLCγ) pathway: Influences intracellular calcium levels and activates protein kinase C (PKC).
Constitutive activation of RET signaling, through gain-of-function mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer. Conversely, loss-of-function mutations are associated with Hirschsprung's disease, characterized by the absence of enteric ganglia in the colon.[2][3] The role of RET in the adult ENS in maintaining neuronal function and plasticity makes it a compelling target for non-oncological conditions like IBS.[2][3]
Core Mechanism of Action of Ret-IN-17
Ret-IN-17 (GSK3179106) functions as a competitive inhibitor of ATP binding to the kinase domain of the RET receptor.[2] By occupying the ATP-binding pocket, Ret-IN-17 prevents the transfer of a phosphate group from ATP to the tyrosine residues on the RET receptor, thereby inhibiting its autophosphorylation and subsequent activation. This blockade of the initial step in the signaling cascade effectively abrogates all downstream signal transduction.
The intended therapeutic effect of Ret-IN-17 in the context of IBS is to normalize neuronal function and attenuate visceral hypersensitivity by inhibiting RET signaling in the enteric nervous system.[2][4]
Quantitative Data
The following tables summarize the available quantitative data for Ret-IN-17 (GSK3179106) from preclinical studies.
Table 1: In Vitro Potency of Ret-IN-17 (GSK3179106)
| Assay Type | Target | Cell Line | IC50 (nM) | Reference |
| Biochemical Assay | Human RET | - | 0.4 | [1] |
| Biochemical Assay | Rat RET | - | 0.2 | [1] |
| Cellular Assay (RET phosphorylation) | - | SK-N-AS | 4.6 | [1] |
| Cellular Assay (RET phosphorylation) | - | TT | 11.1 | [1] |
| Cellular Proliferation Assay | - | TT (RET-dependent) | 25.5 | [1] |
| Cellular Proliferation Assay | - | SK-N-AS (RET-independent) | >10,000 | [1] |
| Cellular Proliferation Assay | - | A549 (RET-independent) | >10,000 | [1] |
Table 2: In Vivo Efficacy of Ret-IN-17 (GSK3179106)
| Animal Model | Condition | Dosing | Effect | Reference |
| Rat | Acetic acid-induced visceral hypersensitivity | 3 or 10 mg/kg, oral, twice daily for 3.5 days | Reduced visceromotor response to colorectal distension | [1] |
Experimental Protocols
Detailed experimental protocols for the specific studies on Ret-IN-17 are proprietary. However, this section outlines standard methodologies for key experiments typically used in the characterization of RET kinase inhibitors.
Biochemical RET Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified RET kinase.
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Reagents and Materials: Purified recombinant human RET kinase domain, ATP, a suitable peptide substrate (e.g., poly-Glu,Tyr 4:1), kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
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Procedure:
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The RET enzyme is pre-incubated with varying concentrations of the test compound (e.g., Ret-IN-17) in the assay buffer in a 384-well plate.
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The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
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The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
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The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
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The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
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Cellular RET Phosphorylation Assay
This cell-based assay measures the inhibition of RET autophosphorylation in a cellular context.
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Cell Lines: A human neuroblastoma cell line (e.g., SK-N-AS) or a medullary thyroid carcinoma cell line (e.g., TT) that expresses the RET receptor.
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Procedure:
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Cells are seeded in multi-well plates and cultured until they reach a suitable confluency.
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The cells are then serum-starved to reduce basal signaling.
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Cells are pre-treated with various concentrations of the test inhibitor for a defined period.
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RET signaling is stimulated by adding a GDNF/GFRα1 ligand complex.
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After stimulation, the cells are lysed, and protein concentrations are determined.
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Phosphorylated RET (p-RET) and total RET levels are quantified using a sandwich ELISA or by Western blotting with specific antibodies.
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The IC50 value is calculated based on the reduction of the p-RET signal relative to the total RET signal.
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Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on RET signaling for their proliferation.
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Cell Lines: A RET-dependent cell line (e.g., TT) and a RET-independent cell line (e.g., A549) as a control for non-specific cytotoxicity.
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Procedure:
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Cells are seeded at a low density in 96-well plates.
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After allowing the cells to attach, they are treated with a range of concentrations of the test compound.
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The plates are incubated for a period that allows for multiple cell doublings (e.g., 3-8 days).
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Cell viability is assessed using a reagent such as resazurin or a commercial kit like CellTiter-Glo®, which measures ATP content.
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The IC50 is determined by plotting cell viability against the inhibitor concentration.
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Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of RET signaling and inhibition by Ret-IN-17.
Experimental Workflow Diagram
Caption: Workflow for a cell-based proliferation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring the Potential of RET Kinase Inhibition for Irritable Bowel Syndrome: A Preclinical Investigation in Rodent Models of Colonic Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
